(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a complex organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a 3-methoxyphenyl-2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 3-Methoxyphenyl-2-Oxoethyl Group: This step involves a Friedel-Crafts acylation reaction where the cyclopentane ring is acylated with a 3-methoxyphenyl-2-oxoethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-[2-(3-hydroxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(1S,3R)-3-[2-(3-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-13-4-2-3-11(9-13)14(16)8-10-5-6-12(7-10)15(17)18/h2-4,9-10,12H,5-8H2,1H3,(H,17,18)/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYILZVSLLNPPGQ-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CC2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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